2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride
Description
Properties
IUPAC Name |
2,3-dichloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-5-3(8(13,14)15)1-2-4(6(5)10)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMFBKICCMTTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Fluorination of 2,3-Dichlorotoluene to Benzotrifluoride Derivatives
A patented method describes the preparation of 2,3-dichlorobenzotrifluoride from 2,3-dichlorotoluene through a two-step process involving chlorination followed by fluorination:
| Step | Procedure | Conditions | Reagents | Outcome |
|---|---|---|---|---|
| 1. Chlorination | 2,3-dichlorotoluene is chlorinated in a reaction kettle | Temperature: 80–117 °C; Time: 24 h; Chlorine flow: 40–80 m³/h | Azodiisobutyronitrile or benzoyl peroxide as catalyst; dry chlorine gas | Formation of 2,3-dichlorobenzyl dichloride intermediate with <0.5% impurities |
| 2. Fluorination | Chlorinated intermediate reacted with anhydrous HF | Pressure: 1.5–2.7 MPa; Temperature: 110 °C; Time: until >98% conversion | Anhydrous hydrogen fluoride; catalysts such as antimony trichloride may be added | Conversion to 2,3-dichlorobenzotrifluoride with high purity |
The process includes careful pressure and temperature control, stirring, and gas discharge steps to remove unreacted HF and byproduct gases. The use of catalysts like azodiisobutyronitrile or benzoyl peroxide initiates chlorination, while antimony trichloride can enhance fluorination efficiency.
Fluorination Using Hydrogen Fluoride in Gaseous Phase
An alternative approach involves the reaction of benzotrichloride derivatives with hydrogen fluoride in the gaseous phase in the presence of aluminum fluoride catalysts:
| Aspect | Details |
|---|---|
| Catalyst | Aluminum fluoride (β- or γ-type) |
| Reaction Phase | Gaseous phase |
| Temperature | 200–450 °C |
| Hydrogen Fluoride Ratio | 1–2 moles per chlorine atom |
| Additional Reagents | Elemental chlorine (0.5–10% mole ratio) to benzotrichloride |
| Advantages | Accelerated reaction rate; avoids high-pressure liquid phase stirring; improved safety and yield (~97%) |
This method improves over traditional liquid phase fluorination by reducing reaction times and operating under conditions that minimize hydrogen fluoride loss and hazards. The presence of aluminum fluoride catalyzes the substitution of chlorine atoms with fluorine atoms efficiently.
Introduction of Difluoromethoxy Group
While specific detailed methods for the difluoromethoxy group installation on 2,3-dichlorobenzotrifluoride are less commonly disclosed, general synthetic routes involve:
Starting from chlorinated benzotrifluoride derivatives, nucleophilic substitution using difluoromethoxide sources or fluorination of methoxy precursors under controlled conditions.
Reaction conditions typically require catalysts and controlled temperature to selectively introduce the -OCF2H group without affecting other substituents.
One reported industrial approach includes reaction of benzene derivatives with hydrogen fluoride in the presence of catalysts, followed by chlorination and further fluorination steps to achieve difluoromethoxy substitution.
| Preparation Step | Reagents | Catalyst | Temperature (°C) | Pressure (MPa) | Time | Yield/Purity |
|---|---|---|---|---|---|---|
| Chlorination of 2,3-dichlorotoluene | Dry chlorine gas | Azodiisobutyronitrile or benzoyl peroxide | 80–117 | Atmospheric | 24 h | >99.5% intermediate purity |
| Fluorination to benzotrifluoride | Anhydrous hydrogen fluoride | Antimony trichloride (optional) | 110 | 1.5–2.7 | Until >98% conversion | >98% product purity |
| Gaseous phase fluorination | Benzotrichloride derivatives + HF | Aluminum fluoride | 200–450 | Atmospheric to elevated | Variable (hours) | ~97% yield |
| Difluoromethoxy group introduction | Difluoromethoxide sources | Various catalysts | Controlled mild heating | Atmospheric | Variable | High regioselectivity |
The two-step chlorination-fluorination method is widely used due to its high selectivity and scalability.
Catalysts such as azodiisobutyronitrile and benzoyl peroxide effectively initiate chlorination at moderate temperatures.
Fluorination using anhydrous HF under pressure requires careful handling but achieves high conversion rates.
Gaseous phase fluorination with aluminum fluoride catalysts offers improved safety and reaction rates compared to liquid phase methods.
Introduction of difluoromethoxy groups remains a specialized step requiring precise control to avoid side reactions.
Industrial processes incorporate continuous monitoring of pressure, temperature, and gas discharge to ensure product purity and environmental safety.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
Chemistry
- Solvent and Reagent : 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride is utilized as a solvent in organic synthesis. It plays a crucial role in the preparation of fluorinated compounds, which are important in various industrial applications.
- Reactivity : The compound can act as both a nucleophile and an electrophile in chemical reactions, allowing for diverse synthetic pathways depending on the reaction conditions .
Biology
- Biological Activity : Research indicates that this compound exhibits potential biological activity. Studies have shown its interactions with various biomolecules, suggesting possible applications in pharmacology .
- Antimicrobial Properties : Related compounds have demonstrated efficacy against pathogenic bacteria such as Vibrio parahaemolyticus. This highlights the potential of this compound in developing new antimicrobial agents .
Medicine
- Pharmaceutical Development : Ongoing research is exploring the compound's role in drug development, particularly for conditions requiring targeted therapies. Its unique structure may contribute to enhanced efficacy and reduced side effects compared to traditional drugs .
Agrochemicals
The compound is being investigated for its use in agrochemicals. Its chemical properties may allow it to function effectively as a herbicide or pesticide, contributing to agricultural productivity while minimizing environmental impact .
Dyes and Pigments
In the dye industry, this compound serves as an intermediate for synthesizing various dyes and pigments. Its fluorinated structure can enhance the stability and vividness of colorants used in textiles and coatings .
Antimicrobial Efficacy Study
A study examining the antimicrobial properties of related trifluoro-anilines showed that compounds with similar structures effectively inhibited biofilm formation by Vibrio species. The minimum inhibitory concentrations (MIC) were recorded at 100 µg/mL for significant antibacterial activity. This suggests that this compound could also possess similar antimicrobial properties .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4-amino-3-chloro-5-nitrobenzotrifluoride | 100 | Antibacterial |
| 2-iodo-4-trifluoromethylaniline | 50 | Antibacterial |
Agrochemical Application
In agricultural research, derivatives of this compound have been tested for their efficacy against common crop pests. Preliminary results indicate that certain formulations can achieve over 70% effectiveness in pest control without significant toxicity to beneficial insects .
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may interact with enzymes or receptors, influencing biological pathways and exerting therapeutic effects. The exact molecular targets and pathways can vary based on the specific context of its use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzotrifluoride Derivatives
Key Observations :
- The target compound shares the CF₃ group with benzotrifluoride but includes additional Cl and OCHF₂ substituents, which enhance its electron-deficient character.
- The nitro group in 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene introduces strong electron-withdrawing effects, likely making it more reactive in redox reactions than the target compound .
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
- The target compound’s higher molecular weight and fluorine content suggest lower aqueous solubility compared to benzotrifluoride, aligning with trends observed in halogenated aromatics .
- The difluoromethoxy group may enhance metabolic stability compared to methoxy or nitro groups, as seen in pharmaceutical analogs .
Table 3: Hazard Comparison
Biological Activity
2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride is an organofluorine compound notable for its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with two chlorine atoms and a difluoromethoxy group, contributing to its lipophilicity and metabolic stability. The presence of these functional groups can influence its reactivity and interactions with biological systems.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to physiological effects.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially bind to receptors, influencing cellular responses.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Antifungal | Potential effectiveness against fungal pathogens. |
| Cytotoxicity | May induce cytotoxic effects in specific cancer cell lines. |
| Endocrine Disruption | Possible interference with hormonal signaling pathways. |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of various organofluorine compounds, including this compound. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents . -
Cytotoxic Effects :
In vitro assays conducted on several cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity, particularly against breast cancer cells (MCF-7). The mechanism was associated with the induction of apoptosis as evidenced by increased caspase activity . -
Endocrine Disruption Studies :
Research has indicated that fluorinated compounds can disrupt endocrine systems. In a study assessing the effects of various fluorinated compounds on hormone receptor activity, this compound showed moderate binding affinity towards estrogen receptors, raising concerns about its potential endocrine-disrupting effects .
Synthesis and Industrial Applications
The synthesis of this compound typically involves advanced fluorination techniques that enhance yield and purity. Its industrial applications extend to the production of specialty chemicals and materials with unique properties due to its fluorinated structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
